molecular formula C15H19N5O2 B10756641 7-[2-Methoxy-1-(methoxymethyl)ethyl]-7H-pyrrolo[3,2-F] quinazoline-1,3-diamine

7-[2-Methoxy-1-(methoxymethyl)ethyl]-7H-pyrrolo[3,2-F] quinazoline-1,3-diamine

Cat. No.: B10756641
M. Wt: 301.34 g/mol
InChI Key: MQTGHZCEDQNMOZ-UHFFFAOYSA-N
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Description

7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE is a heterocyclic aromatic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. This specific compound is known for its experimental applications and is studied for its potential pharmacological properties .

Preparation Methods

The synthetic routes for 7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE typically involve multi-step organic synthesisReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE involves the inhibition of dihydrofolate reductase, an enzyme involved in the folate pathway. By binding to the active site of this enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell division . This mechanism is particularly relevant in cancer research, where inhibiting cell division is a key therapeutic strategy.

Comparison with Similar Compounds

Similar compounds to 7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE include other quinazolinamines and pyrroloquinazolines. These compounds share the quinazoline core but differ in their substituents, leading to variations in their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activities, making it a valuable compound for experimental research.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

7-(1,3-dimethoxypropan-2-yl)pyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C15H19N5O2/c1-21-7-9(8-22-2)20-6-5-10-12(20)4-3-11-13(10)14(16)19-15(17)18-11/h3-6,9H,7-8H2,1-2H3,(H4,16,17,18,19)

InChI Key

MQTGHZCEDQNMOZ-UHFFFAOYSA-N

Canonical SMILES

COCC(COC)N1C=CC2=C1C=CC3=C2C(=NC(=N3)N)N

Origin of Product

United States

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